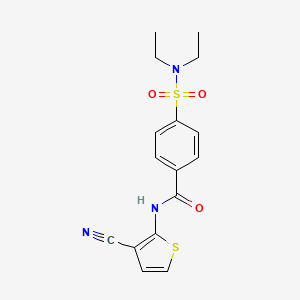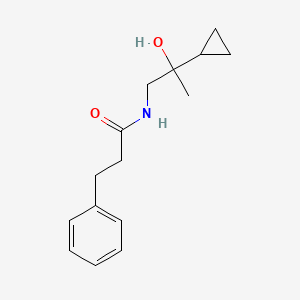![molecular formula C22H30ClN5O3S B2781141 N-(3-chlorophenyl)-2-(2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide CAS No. 1189875-98-6](/img/structure/B2781141.png)
N-(3-chlorophenyl)-2-(2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-(2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H30ClN5O3S and its molecular weight is 480.02. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the synthesis of tetrahydrobenzothieno and tetrahydrobenzothienotriazolopyrimidine derivatives, including compounds similar to the one , showcasing significant antimicrobial properties. Notably, some compounds exhibited pronounced activity against Candida albicans, indicating potential use as antifungal agents, while others showed notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, albeit with minimal efficacy against Escherichia coli (Soliman et al., 2009).
Structural Analysis
Investigations into the structures of triazole derivatives, closely related to the query compound, revealed molecules that are nearly planar. This structural characteristic suggests potential for interacting with biological targets through planar binding modes, which could be relevant for drug design and discovery efforts (Velavan et al., 1997).
Heteroaromatization Studies
Another line of research focused on heteroaromatization with 4-hydroxycoumarin, leading to the synthesis of novel pyrimidines and triazolopyrimidines. These studies are crucial for understanding the chemistry underlying the formation of complex heterocyclic compounds and exploring their potential biological activities (El-Agrody et al., 2001).
Synthesis of Novel Derivatives
Further research has been conducted on synthesizing novel fused triazolothiadiazol derivatives, indicating a broad interest in creating diverse compounds based on the core structure of the query compound for potential applications in drug discovery and development (Nagaraju et al., 2013).
Potential Antiasthma Agents
Preliminary findings have identified triazolopyrimidines as potent inhibitors of mediator release, a critical factor in asthma pathophysiology. This suggests a potential therapeutic application of compounds similar to the query compound in treating asthma by inhibiting histamine release from basophils (Medwid et al., 1990).
properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-cyclohexyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN5O3S/c1-16-8-9-17(23)14-20(16)27-10-12-28(13-11-27)32(30,31)22-19(15-26(2)25-22)21(29)24-18-6-4-3-5-7-18/h8-9,14-15,18H,3-7,10-13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCHPIBSDBLIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol](/img/structure/B2781058.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2781060.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2781062.png)
![N-(3-chlorophenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2781064.png)
![methyl 2-{7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2781070.png)
![7-(cyclopropylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781072.png)
![2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline](/img/structure/B2781074.png)
![2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2781075.png)



![4-Chloro-3-nitropyrazolo[1,5-a]pyrazine](/img/structure/B2781081.png)